molecular formula C19H20N4O3S B6084308 1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea

1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea

Cat. No.: B6084308
M. Wt: 384.5 g/mol
InChI Key: MDCIITFKTVLBQO-UHFFFAOYSA-N
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Description

1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea typically involves the following steps:

  • Formation of the Thiadiazole Ring:

    • The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core structure.
  • Attachment of the Dimethylphenoxy Group:

    • The 2,3-dimethylphenoxy group is introduced by reacting the thiadiazole intermediate with 2,3-dimethylphenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), under mild conditions.
  • Formation of the Urea Linkage:

    • The final step involves the reaction of the thiadiazole intermediate with 3-methoxyphenyl isocyanate to form the urea linkage. This reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Halides, amines; typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Research: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways. It is also used as a tool compound to investigate the role of thiadiazole derivatives in cellular processes.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets in the cell. The compound is believed to exert its effects by:

    Inhibiting Enzymes: The compound may inhibit key enzymes involved in cellular processes, such as DNA replication or protein synthesis, leading to cell death.

    Disrupting Membrane Integrity: The compound may interact with cell membranes, causing disruption of membrane integrity and leading to cell lysis.

    Modulating Signaling Pathways: The compound may modulate signaling pathways involved in cell growth and proliferation, leading to inhibition of cancer cell growth.

Comparison with Similar Compounds

1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea: This compound has a similar structure but with a different substitution pattern on the phenoxy group, which may result in different biological activities.

    1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea: This compound has a different substitution pattern on the methoxyphenyl group, which may affect its interaction with biological targets.

    1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-chlorophenyl)urea: This compound has a chloro group instead of a methoxy group, which may result in different chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-6-4-9-16(13(12)2)26-11-17-22-23-19(27-17)21-18(24)20-14-7-5-8-15(10-14)25-3/h4-10H,11H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCIITFKTVLBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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